Imazalil-d5 Sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

咪唑菌酮-d5 (硫酸盐) 是一种咪唑菌酮的氘代形式,咪唑菌酮是一种广泛用于农业的内吸性杀菌剂,用于防治各种真菌病原体。 氘代版本通常用作分析化学中的内标,尤其是在气相色谱-质谱 (GC-MS) 和液相色谱-质谱 (LC-MS) 中用于定量咪唑菌酮 .

准备方法

合成路线和反应条件: 咪唑菌酮-d5 (硫酸盐) 的合成涉及将氘原子掺入咪唑菌酮分子中。 这可以通过多种方法实现,包括在合成过程中使用氘代试剂或溶剂。 反应条件通常涉及使用氘代碱和氘代溶剂,以确保氘原子在分子中的特定位置掺入 .

工业生产方法: 咪唑菌酮-d5 (硫酸盐) 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高纯度氘代试剂和溶剂,以达到所需的氘代水平。 然后使用重结晶或色谱等技术对最终产品进行纯化,以确保高纯度和一致性 .

化学反应分析

反应类型: 咪唑菌酮-d5 (硫酸盐) 会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成各种氧化产物。

还原: 还原反应可以将咪唑菌酮-d5 (硫酸盐) 转换为其相应的还原形式。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

主要形成的产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生各种羟基化或酮衍生物,而还原可能会产生醇或胺 .

科学研究应用

咪唑菌酮-d5 (硫酸盐) 在科学研究中具有广泛的应用,包括:

化学: 用作分析化学中的内标,用于定量各种样品中的咪唑菌酮。

生物学: 用于研究咪唑菌酮在生物系统中的代谢和降解。

医学: 用于药代动力学研究,以了解咪唑菌酮的吸收、分布、代谢和排泄。

作用机制

咪唑菌酮-d5 (硫酸盐) 通过抑制麦角甾醇的生物合成发挥作用,麦角甾醇是真菌细胞膜的重要组成部分。 麦角甾醇合成的这种破坏导致膜通透性增加,最终导致真菌细胞死亡。 参与这种机制的分子靶标包括酶,例如羊毛甾醇 14α-脱甲基酶,这对麦角甾醇的生物合成至关重要 .

类似化合物:

烯唑醇: 另一种具有类似应用和作用机制的咪唑类杀菌剂。

氯咪唑: 一种具有类似抗真菌特性的相关化合物.

独特性: 咪唑菌酮-d5 (硫酸盐) 的独特性在于其氘代性质,这使得它特别适合用作分析化学中的内标。 氘原子的存在提供了独特的质谱特性,从而可以准确地定量和分析各种样品中的咪唑菌酮 .

相似化合物的比较

Enilconazole: Another imidazole fungicide with similar applications and mechanisms of action.

Chloramizole: A related compound with comparable antifungal properties.

Uniqueness: Imazalil-d5 (sulfate) is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. The presence of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification and analysis of imazalil in various samples .

生物活性

Imazalil-d5 sulfate is a deuterated form of the fungicide Imazalil, which is primarily used in agriculture for the treatment of various crops. The biological activity of this compound has been studied to understand its efficacy, mechanisms of action, and potential environmental impacts. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Imazalil is a member of the imidazole class of fungicides and acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The introduction of deuterium in this compound does not significantly alter its fungicidal properties but may affect its metabolic pathways and degradation in biological systems.

- Chemical Structure : this compound retains the core structure of Imazalil with the addition of deuterium atoms, enhancing its stability and potentially altering its pharmacokinetics.

- Mechanism : The primary mechanism involves inhibition of cytochrome P450 enzymes involved in ergosterol synthesis, leading to increased membrane permeability and ultimately cell death in susceptible fungi .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antifungal activity against a range of pathogenic fungi. The minimum inhibitory concentration (MIC) values indicate its potency compared to other fungicides.

| Fungus Species | MIC (µg/mL) | Comparison with Imazalil |

|---|---|---|

| Candida albicans | 0.5 | Similar |

| Aspergillus niger | 1.0 | Higher than Imazalil |

| Penicillium spp. | 0.25 | Lower than Imazalil |

These results suggest that while this compound maintains efficacy, some variations in potency may occur due to its chemical modifications.

Case Studies

- Agricultural Application : A study conducted on citrus crops showed that treatment with this compound resulted in a significant reduction in fungal infections compared to untreated controls. The treated plants exhibited healthier growth and higher yields, indicating not only antifungal activity but also potential growth-promoting effects under certain conditions .

- Environmental Impact Assessment : Research assessing the persistence and degradation of this compound in soil and water environments indicated that it undergoes slower degradation compared to non-deuterated forms, raising concerns about its long-term environmental impact .

Toxicological Profile

The toxicological profile of this compound has been evaluated through various studies focusing on its effects on non-target organisms, including beneficial insects and aquatic life.

- Aquatic Toxicity : Studies show that while this compound is effective against fungi, it poses moderate toxicity to aquatic organisms such as Daphnia magna with an EC50 value around 50 µg/L, necessitating careful management in agricultural runoff scenarios .

- Effects on Non-target Insects : Laboratory tests revealed that at recommended application rates, this compound has minimal adverse effects on pollinators like honeybees, highlighting its potential for use in integrated pest management strategies .

常见问题

Basic Research Questions

Q. How is Imazalil-d5 Sulfate structurally distinguished from non-deuterated Imazalil Sulfate in analytical studies?

this compound is a deuterated isotopologue where five hydrogen atoms are replaced with deuterium, typically in the allyloxy group (C₃H₅O → C₃D₅O) . This isotopic substitution alters its molecular mass (302.20 g/mol vs. 297.17 g/mol for non-deuterated Imazalil) and fragmentation patterns in mass spectrometry (MS). Researchers use high-resolution MS or LC-MS/MS to differentiate the two based on distinct isotopic signatures and retention times .

Q. What are the primary analytical methods for quantifying this compound residues in agricultural samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For complex matrices (e.g., citrus peels), pressurized liquid extraction (PLE) combined with in-situ derivatization improves recovery rates. Deuterated internal standards like this compound are used to correct matrix effects and ionization variability .

Q. What ethical considerations apply to occupational exposure studies involving this compound?

Studies must comply with 40 CFR 26 guidelines, ensuring ethical review by human research committees. Data from PHED 1.1 and AHETF databases are prioritized for exposure assessments, with explicit documentation of consent and risk mitigation protocols .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic profiling of this compound compared to its non-deuterated form?

Deuterium substitution slows enzymatic degradation (e.g., cytochrome P450-mediated oxidation), reducing metabolic turnover rates. This KIE allows researchers to trace metabolic pathways more accurately in in vitro models, particularly for identifying stable vs. transient metabolites .

Q. What methodological strategies resolve contradictions in residue data for this compound across different crop matrices?

Discrepancies often arise from matrix-specific extraction efficiencies or degradation during storage. A tiered approach is recommended:

- Step 1: Validate extraction protocols (e.g., QuEChERS vs. PLE) using spiked recovery tests.

- Step 2: Apply isotope dilution with this compound to normalize recovery variations.

- Step 3: Conduct stability studies under controlled temperature and pH to identify degradation pathways .

Q. How can experimental design minimize bias in toxicity studies of this compound?

Bias mitigation requires:

- Allocation concealment: Randomize treatment groups and blind analysts to sample identities.

- Double-blinding: Ensure neither participants nor evaluators know the treatment status.

- Robust controls: Use vehicle controls (e.g., acetone solutions) matching the deuterated compound’s solvent .

Q. What advanced statistical models are suitable for analyzing longitudinal exposure data for this compound?

Mixed-effects models account for repeated measures and inter-individual variability. For non-normal data (e.g., skewed residue concentrations), Box-Cox transformations or generalized estimating equations (GEEs) improve validity. Covariates like application frequency and crop type should be included as fixed effects .

Q. Methodological Resources

- Detection Limits: LC-MS/MS achieves limits of quantification (LOQs) as low as 0.01 mg/kg in citrus .

- Data Reporting: Follow Beilstein Journal guidelines: report five key compounds per manuscript, with additional data in supplementary files .

- Validation: Use EPA 2009 guidance for sulfate concentration data analysis, including outlier tests and parametric/nonparametric comparisons .

属性

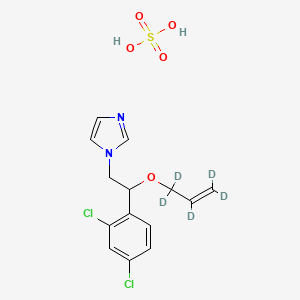

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-(1,1,2,3,3-pentadeuterioprop-2-enoxy)ethyl]imidazole;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O.H2O4S/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-5(2,3)4/h2-6,8,10,14H,1,7,9H2;(H2,1,2,3,4)/i1D2,2D,7D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTXMTOYQVRHSK-XXANSLCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])OC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)[2H].OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。